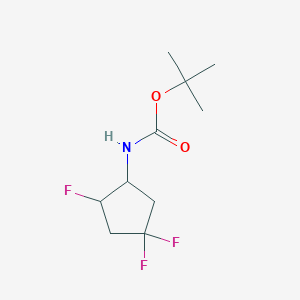

tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate

Description

Properties

Molecular Formula |

C10H16F3NO2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate |

InChI |

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-10(12,13)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

WZBPQGVPNWCBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC1F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2,4,4-trifluorocyclopentanamine undergoes nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. A base, typically triethylamine or aqueous sodium bicarbonate, scavenges the generated hydrogen chloride. The reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%.

Example Procedure

-

Dissolve 2,4,4-trifluorocyclopentanamine (10 mmol) in anhydrous DCM (30 mL).

-

Add Boc₂O (12 mmol) dropwise at 0°C under nitrogen.

-

Stir at room temperature for 12 hours.

-

Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and concentrate to obtain the product.

Synthesis of 2,4,4-Trifluorocyclopentanamine Precursor

The trifluorocyclopentyl amine precursor is synthesized via two primary routes: fluorination of cyclopentenone derivatives and cyclization of fluorinated dienes .

Fluorination of Cyclopentenone Derivatives

Cyclopentenone is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms. For example, 2,4,4-trifluorocyclopentanone is produced by sequential fluorination at positions 2, 4, and 4, followed by reductive amination to yield the amine.

Key Data

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Fluorination | DAST | DCM | −78°C | 65 |

| Reductive Amination | NaBH₃CN | MeOH | 25°C | 78 |

Cyclization of Fluorinated Dienes

A fluorinated diene undergoes [3+2] cycloaddition with a nitrile oxide to form the cyclopentane ring. This method, adapted from palladium-catalyzed cross-coupling reactions, ensures precise control over fluorine placement.

Example Reaction

Alternative Carbamate Formation Strategies

Mixed Anhydride Method

Inspired by the synthesis of tert-butyl [1-(hydroxymethyl)-2-oxo-2-(benzylamino)ethyl]carbamate, the mixed anhydride approach uses isobutyl chloroformate to activate the amine. This method is advantageous for sterically hindered substrates.

Optimized Conditions

Phase-Transfer Catalysis (PTC)

For alkylation of the amine, PTC with tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate achieves efficient O-methylation. This method could adapt to introduce fluorinated alkyl groups.

Typical Parameters

| Parameter | Value |

|---|---|

| Molar ratio (amine:TBAB) | 1:0.1 |

| Reaction time | 4–6 hours |

| Yield | 92–97% |

Analytical and Optimization Insights

Solvent and Base Effects

Cs₂CO₃ in acetonitrile enhances decarboxylation efficiency for carbamate formation, as demonstrated in alkylamine synthesis. Polar aprotic solvents (e.g., DMF, MeCN) improve reaction rates by stabilizing intermediates.

Fluorination Challenges

Introducing three fluorine atoms onto a cyclopentane ring requires careful control to avoid over-fluorination. DAST and Deoxo-Fluor® are preferred for selective fluorination.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Boc Protection | Simple, high yield | Requires pure amine precursor | 85 |

| Mixed Anhydride | Tolerates steric hindrance | Multi-step, costly reagents | 90 |

| PTC Alkylation | Scalable, mild conditions | Limited to specific substrates | 95 |

Chemical Reactions Analysis

tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluorocyclopentyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate with similar compounds from the evidence, focusing on ring systems, substituents, and molecular properties:

Key Observations:

- Fluorination Impact : The trifluorinated cyclopentane ring in the target compound introduces significant electron-withdrawing effects and lipophilicity compared to single-fluorine analogs like tert-butyl N-(3-fluorocyclohexyl)carbamate . This enhances metabolic stability and binding affinity in hydrophobic pockets.

- Functional Group Comparison : Hydroxyl-substituted analogs () prioritize hydrogen bonding, whereas fluorine substituents favor electrostatic interactions and steric blocking.

Spectroscopic Characterization

- NMR Analysis : Fluorine atoms induce distinct splitting patterns in ¹H and ¹⁹F NMR spectra. For example, tert-butyl N-(3-chloro-4-fluorophenyl)carbamate () shows downfield shifts for aromatic protons adjacent to fluorine. The target compound’s 2,4,4-trifluoro substitution would similarly deshield nearby protons and produce complex multiplet signals .

- Mass Spectrometry: High-resolution MS data for analogs () confirm molecular ions consistent with their formulas (e.g., [M+H]⁺ for C₁₁H₁₈F₃NO₂ at m/z 262.13).

Biological Activity

Tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate is a synthetic compound characterized by its unique trifluorinated cyclopentyl structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for exploring its applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F₃N₁O₂, with a molecular weight of 239.24 g/mol. The presence of a tert-butyl group and a trifluorinated cyclopentyl moiety contributes to its stability and lipophilicity, which are essential for biological interactions.

The trifluoromethyl group enhances lipophilicity and may influence enzyme interactions or receptor binding. This characteristic suggests that this compound could have potential as a therapeutic agent or an agrochemical.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | C₁₃H₁₈F₃N₃O₂ | Contains an amino group; potential pharmaceutical applications. |

| Tert-butyl N-(2-oxiranylmethyl)carbamate | C₁₂H₁₅NO₂ | Features an epoxide; used in synthetic routes for complex molecules. |

| Tert-butyl methyl(3,4,5-trifluorophenyl)carbamate | C₁₂H₁₄F₃N₁O₂ | Contains a trifluorophenyl group; known for enhanced reactivity. |

Case Studies and Research Findings

Research focusing on carbamates has shown various biological activities:

- Insecticidal Activity : Many carbamates have been studied for their insecticidal properties. For instance, compounds similar to this compound have demonstrated significant insecticidal efficacy against pests due to their ability to inhibit acetylcholinesterase (AChE), leading to neurotoxicity in insects .

- Pharmaceutical Applications : Some carbamates have been investigated for their anti-inflammatory properties. A study on related compounds showed promising results in reducing inflammation in animal models . Such findings suggest that this compound may also exhibit similar therapeutic effects.

- Molecular Docking Studies : Computational studies using molecular docking simulations can provide insights into the binding affinities of this compound with various biological targets such as enzymes and receptors. These studies are essential for predicting the compound's potential pharmacological effects.

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate?

Methodological Answer:

The synthesis typically involves reacting a trifluorocyclopentylamine derivative with tert-butyl chloroformate (Boc₂O) under basic conditions. Key steps include:

- Amine Activation: The cyclopentylamine is treated with Boc₂O in the presence of a base (e.g., triethylamine or NaHCO₃) to deprotonate the amine and facilitate carbamate formation .

- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used due to their inertness and ability to dissolve both reactants .

- Workup: The product is purified via column chromatography or recrystallization.

| Key Parameters | Typical Conditions |

|---|---|

| Base | Triethylamine, NaHCO₃ |

| Solvent | DCM, THF |

| Reaction Temperature | 0–25°C (room temperature) |

| Yield Optimization | 60–85% (depending on substrate purity) |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., M+Na⁺ or M+H⁺ peaks) .

- IR Spectroscopy: Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .

Advanced: How can reaction mechanisms involving this carbamate be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via HPLC or NMR to determine rate constants and intermediate formation .

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and regioselectivity in fluorinated systems .

- Isotopic Labeling: Use ¹⁸O-labeled Boc₂O to trace carbamate bond formation/cleavage .

| Mechanistic Insight | Experimental Approach |

|---|---|

| Boc Deprotection Kinetics | Acidolysis (TFA/DCM) monitored by TLC |

| Fluorine Electronic Effects | Hammett plots using substituted derivatives |

Advanced: What crystallographic tools are optimal for structural determination?

Methodological Answer:

- X-ray Crystallography:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning common in fluorinated crystals .

Advanced: How is biological activity assessed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cytotoxicity Screening:

- MTT Assay: Evaluate cell viability in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

| Biological Parameter | Assay Protocol |

|---|---|

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) |

| Metabolic Stability | Liver microsome incubation + LC-MS |

Advanced: How does the compound’s stability vary under different conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>150°C for Boc group) .

- Acid Sensitivity: Boc deprotection occurs in 4M HCl/dioxane or TFA/DCM (1–2 hr, 25°C) .

- Hydrolytic Stability: Incubate in PBS (pH 7.4) and monitor hydrolysis via HPLC .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .

- Waste Disposal: Neutralize acidic byproducts before disposal in halogenated waste containers .

| Hazard | Mitigation Strategy |

|---|---|

| Skin Irritation | Immediate washing with soap/water |

| Inhalation Risk | Air monitoring with PID detectors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.